Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
CAS No.: 937602-41-0
Cat. No.: VC2263226
Molecular Formula: C13H9F4NO2S
Molecular Weight: 319.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937602-41-0 |
|---|---|
| Molecular Formula | C13H9F4NO2S |
| Molecular Weight | 319.28 g/mol |
| IUPAC Name | ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C13H9F4NO2S/c1-2-20-12(19)10-6-21-11(18-10)7-3-4-8(9(14)5-7)13(15,16)17/h3-6H,2H2,1H3 |
| Standard InChI Key | ZQVSUJZWSFVFOY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F |
| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F |
Introduction
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds. It is characterized by its molecular formula C₁₃H₉F₄NO₂S and molecular weight of 319.28 g/mol . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which include a fluorinated and trifluoromethylated phenyl ring attached to a thiazole core.
Chemical Identifiers
Synthesis and Applications
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can be synthesized through various methods involving the condensation of appropriate thiazole precursors with fluorinated and trifluoromethylated phenyl derivatives. This compound is used in research, particularly in the fields of proteomics and pharmaceutical chemistry, due to its potential biological activity and as a building block for more complex molecules.
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
This compound is a related derivative with an additional methyl group at the 4-position of the thiazole ring. It has a molecular weight of 333.30 g/mol and a CAS number of 317319-21-4 . The presence of the methyl group alters its chemical properties and potential applications compared to Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate.
Suppliers and Availability
Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is available from several suppliers, including Matrix Scientific and Apollo Scientific . It is often used in research settings and can be purchased in various quantities depending on the supplier.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume